N-(2-chlorophenyl)indoline-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-3-7-13(12)17-15(19)18-10-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,17,19) |
InChI Key |
FXCLGRWUNMMREO-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Chlorophenyl Indoline 1 Carboxamide and Analogous Structures
Strategies for the Construction of the Indoline-1-carboxamide Core
The formation of the central indoline-1-carboxamide structure can be achieved through various synthetic avenues, ranging from traditional multistep sequences to modern metal-catalyzed methods. Central to these strategies is the initial construction of the indoline (B122111) nucleus followed by the formation of the external amide bond.
Conventional Multistep Synthetic Routes for Indoline Nucleus Formation
Traditional methods for synthesizing the indoline nucleus often involve the reduction of a corresponding indole (B1671886) derivative. A classic and widely used method for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.net Once the indole is formed, it can be reduced to an indoline using various reducing agents.
Another conventional approach involves the cyclization of substituted anilines. For instance, the Hemetsberger–Knittel synthesis utilizes the thermolysis of methyl-2-azidocinnamate derivatives, formed from the Knoevenagel condensation of methyl 2-azidoacetate and substituted benzaldehydes, to yield indole-2-carboxylates. These can then be further processed to obtain the indoline core.
A convenient method for preparing 1,2,3-trisubstituted indolines starts from indole derivatives and ketones or aldehydes. researchgate.net This process involves a hexamethylphosphoramide (B148902) (HMPA) catalyzed Friedel–Crafts reaction, followed by reduction and direct reductive amination to yield the indoline products in high yield. researchgate.net
Amide Bond Formation via Coupling Reagents and Techniques
The formation of the carboxamide linkage in N-(2-chlorophenyl)indoline-1-carboxamide is a critical step, typically achieved by coupling indoline with 2-chlorophenyl isocyanate or a related derivative. The reaction of an amine (indoline) with an isocyanate is a common and efficient method for forming urea-type linkages, which are a subclass of amides. nih.govresearchgate.net This reaction proceeds through the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the isocyanate. nih.gov
Alternatively, the amide bond can be formed by reacting the indoline with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated by a coupling reagent. numberanalytics.com Common coupling reagents used in organic synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.comluxembourg-bio.com These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine. luxembourg-bio.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. hepatochem.comnih.gov
Phosphonium and aminium-based reagents, such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represent more modern and often more efficient alternatives to carbodiimides for amide bond formation. hepatochem.comnih.gov
A one-pot method has also been developed that avoids traditional coupling reagents altogether, relying on the formation of a thioester intermediate which then reacts with the amine. nih.govrsc.org
| Coupling Reagent Class | Examples | General Features | Additives |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, activates carboxylic acids. numberanalytics.comluxembourg-bio.com | HOBt, DMAP to improve efficiency and reduce side reactions. nih.gov |
| Phosphonium Salts | BOP, PyBOP | Highly efficient, often used in peptide synthesis. hepatochem.com | Typically used with a non-nucleophilic base like DIPEA. |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, low racemization. hepatochem.comnih.gov | Requires a base such as DIPEA or triethylamine. nih.gov |
| Isocyanates | 2-chlorophenyl isocyanate | Direct reaction with amine to form urea (B33335) linkage, high atom economy. nih.govresearchgate.net | Can be facilitated by a base like DIPEA. researchgate.net |
Emerging Palladium-Catalyzed and Other Metal-Mediated Cyclization Approaches
Modern synthetic chemistry has seen the rise of transition-metal catalysis, particularly with palladium, for the construction of heterocyclic systems like indoline. mdpi.com These methods offer high efficiency and functional group tolerance. mdpi.comnih.gov
Palladium-catalyzed intramolecular C-H amination is a powerful strategy for forming the indoline ring. nih.govorganic-chemistry.org In this approach, a suitably protected β-arylethylamine substrate undergoes cyclization via activation of an ortho C-H bond on the aromatic ring, directly forming the C-N bond of the indoline nucleus. nih.gov For example, picolinamide (B142947) (PA)-protected β-arylethylamines can be cyclized efficiently with low catalyst loadings under mild conditions. nih.gov
Another strategy involves the palladium-catalyzed intramolecular cyclization of alkynes and imines. organic-chemistry.org This method allows for the synthesis of substituted indolines by forming a bond between the C-2 and C-3 positions of the final ring system. organic-chemistry.org Domino reactions, such as a copper-catalyzed amidation followed by a nucleophilic substitution, also provide an efficient one-pot procedure for indoline synthesis from substituted 2-iodophenethyl mesylates. nih.gov These metal-mediated approaches often provide access to indoline structures that are difficult to obtain through conventional routes. nih.govacs.org
Regioselective Functionalization of the this compound Scaffold
Once the core structure is assembled, further derivatization can be performed to explore structure-activity relationships. The regioselectivity of these functionalization reactions is crucial for creating specific analogs.
N-Substitution Chemistry and its Impact on Synthesis
The nitrogen atom of the indoline ring (N1) is a key site for substitution. In the parent compound, this nitrogen is part of the carboxamide group. However, in analogous structures, this position can be modified. For instance, N-alkylation can be performed on the indoline precursor before the amide coupling step. The nature of the N-substituent can influence the reactivity and properties of the molecule. For example, N-acetyl groups can act as directing groups in palladium-catalyzed C-H activation reactions. nih.gov The synthesis of N-arylated indolines can be achieved through sequential palladium-catalyzed intramolecular and intermolecular aryl amination reactions.
Derivatization at the Indoline Ring System (e.g., C2, C3, C5, C6 positions)
The indoline ring system offers several positions for functionalization, allowing for the introduction of diverse chemical groups.
C2 and C3 Positions: The C2 and C3 positions, being part of the pyrrolidine (B122466) ring portion of indoline, can be substituted to create stereocenters. For example, 3,3-disubstituted indolines can be synthesized via palladium-catalyzed C(sp³)–H amination reactions. acs.org The functionalization at C2 can also be achieved through selective C-O bond forming reactions to create polycyclic indolone or indolinone derivatives. researchgate.net Furthermore, installing a substituent, such as a chloride, at the C2 position can alter the reactivity of the indole precursor, directing subsequent cyclizations to the C4-position instead of the more typical C2-position. nih.govnih.gov
C5 and C6 Positions: The C5 and C6 positions are on the benzene (B151609) portion of the indoline scaffold and are amenable to electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents at these positions, depending on the directing effects of the existing groups on the ring. The electronic nature of these substituents (electron-donating or electron-withdrawing) can significantly impact the biological activity of the final compound. acs.org For instance, the introduction of electron-withdrawing groups at the 5-position has been explored in the development of certain biologically active indole-2-carboxamides.
C7 Position: The C7 position can also be functionalized, often through directed metalation. Palladium-catalyzed C7-acetoxylation of indolines can be guided by N1-acyl directing groups, demonstrating a regioselective C-H functionalization. nsf.govnih.gov
The ability to selectively modify these specific positions is critical for the targeted design and synthesis of novel this compound analogs.
| Position | Type of Derivatization | Example Reaction/Method | Reference |
|---|---|---|---|
| C2 | Halogenation, Oxidation | Installation of a chloride to direct further reactions; C-O bond formation. | researchgate.netnih.govnih.gov |
| C3 | Alkylation | Synthesis of 3,3-disubstituted indolines via Pd-catalyzed C-H amination. | acs.org |
| C5 | Halogenation, Nitration | Electrophilic aromatic substitution. | acs.org |
| C6 | - | Electrophilic aromatic substitution. | - |
| C7 | Acetoxylation | Palladium-catalyzed C-H activation directed by N1-acyl group. | nsf.govnih.gov |
Modifications and Substitutions on the Phenyl Moiety
The phenyl group of this compound and its analogs serves as a key point for structural modification to modulate biological activity. Synthetic strategies typically involve the coupling of a substituted aniline (B41778) with an indoline-1-carbonyl chloride or a related activated species. The diversity of commercially available anilines allows for a wide range of substituents to be introduced onto the phenyl ring.
Research on analogous structures, such as N-phenylindoline-5-sulfonamide derivatives, demonstrates the impact of phenyl moiety substitution. For instance, the synthesis of potent and selective acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) inhibitors involved the exploration of various substituents on the N-phenyl ring. nih.gov A key derivative, 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide, highlights the use of di- and tri-substituted phenyl rings to enhance biological potency. nih.gov
The general synthesis of such derivatives often involves an amide coupling reaction. For example, substituted 1-phenylcyclopropane carboxamide derivatives have been prepared through the coupling of a carboxylic acid and an amine using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). nih.gov This approach is broadly applicable to the synthesis of N-arylindoline-1-carboxamides where the substituted phenylamine is coupled with indoline-1-carboxylic acid.
A study on N-arylindazole-3-carboxamide derivatives as potential antiviral agents also illustrates the importance of substitutions on the N-aryl ring. nih.gov The synthesis of compounds like 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) underscores the strategy of using halogenated anilines to achieve desired biological effects. nih.gov
The following table summarizes representative substitutions on the phenyl moiety of analogous N-aryl carboxamide structures and the synthetic methods employed.
| Compound Structure | Substituents on Phenyl Moiety | Synthetic Approach | Reference |
| N-[4-(trifluoromethyl)phenyl]-indoline-1-carboxamide analog | 4-Trifluoromethyl | Amide coupling of a substituted aniline with an indoline derivative. | nih.gov |
| N-(3,5-dichlorophenyl)-indazole-3-carboxamide | 3,5-Dichloro | Synthesis from an anti-MERS-CoV hit compound, likely involving amide bond formation. | nih.gov |
| 1-Phenylcyclopropane carboxamide derivatives | Various substitutions | Amide coupling reaction using HATU and DIPEA. | nih.gov |
Asymmetric Synthesis Approaches for Chiral this compound Derivatives
The development of asymmetric syntheses for chiral molecules is a critical area of chemical research, particularly for producing enantiomerically pure pharmaceutical compounds. For this compound derivatives, chirality can arise from substitution on the indoline ring or from atropisomerism due to restricted rotation around the N-C bond, especially with bulky ortho substituents on the phenyl ring.
Catalytic enantioselective methods are at the forefront of asymmetric synthesis. While specific examples for the asymmetric synthesis of this compound are not prevalent in the provided data, principles from related systems can be applied. For instance, the catalytic enantioselective synthesis of N-C axially chiral compounds, such as certain carboxamide derivatives, has been achieved through methods like chiral Pd-catalyzed N-allylation and N-arylation. nih.gov These reactions can produce atropisomers with high enantiomeric excess (ee). nih.gov
The synthesis of acyclic N–N axially chiral indole compounds has been accomplished via a highly enantioselective N-acylation reaction catalyzed by chiral isothiourea (ITU). rsc.org This method, using carboxylic anhydrides, yields a range of N–N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org This strategy could potentially be adapted for the synthesis of C-N axially chiral indoline carboxamides.
Furthermore, the synthesis of chiral N-sulfinyl 2,2-disubstituted aziridines through the diastereoselective Grignard addition to α-chloro N-sulfinyl ketimines showcases a method for creating chiral centers with high diastereomeric ratios (up to 98:2 dr) and excellent enantiomeric excess (>98% ee). rsc.org Such stereocontrolled additions are fundamental in asymmetric synthesis.
The table below outlines some asymmetric synthesis approaches that could be relevant for producing chiral derivatives of this compound.
| Chiral System | Asymmetric Strategy | Catalyst/Reagent | Stereoselectivity | Reference |
| N-C Axially Chiral Amides | Catalytic enantioselective N-allylation/N-arylation | Chiral Palladium Catalysts | Up to 96% ee | nih.gov |
| N-N Axially Chiral Indoles | Catalytic asymmetric N-acylation | Chiral Isothiourea (ITU) | High enantioselectivities | rsc.org |
| Chiral N-Sulfinyl Aziridines | Diastereoselective Grignard addition | Chiral N-tert-butanesulfinyl ketimines | dr up to 98:2, >98% ee | rsc.org |
| Axially Chiral Biaryls | Nickel-catalyzed C-C coupling | Ni(0)/PYBOX | High enantioselectivity | acs.org |
Molecular Target Identification and Mechanistic Elucidation of N 2 Chlorophenyl Indoline 1 Carboxamide Analogues
Receptor Interaction and Allosteric Modulation Studies
The ability of small molecules to modulate receptor function is a cornerstone of modern pharmacology. Indoline-1-carboxamide analogues have been investigated for their capacity to interact with several crucial receptor systems, including cannabinoid, serotonin (B10506), and histamine (B1213489) receptors. These interactions are often complex, involving not just direct binding but also allosteric modulation, which offers a more nuanced approach to regulating receptor activity.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) abundant in the central nervous system, is a significant target for therapeutic development. nih.gov Allosteric modulators of the CB1 receptor provide a sophisticated mechanism for fine-tuning the receptor's function, potentially avoiding the side effects associated with direct agonists or antagonists. nih.gov The indole-2-carboxamide scaffold, a close structural relative of indoline-1-carboxamides, has been identified as a viable template for creating such modulators. nih.govnih.gov
Research into a class of indole-2-carboxamides, including compounds like ORG27569, revealed their role as the first allosteric modulators of the CB1 receptor. nih.govnih.gov These compounds have been shown to enhance the binding of CB1 agonists while simultaneously acting as inhibitors of agonist-induced G-protein coupling, a phenomenon indicative of biased signaling. nih.govnih.gov Structure-activity relationship (SAR) studies have elucidated key structural features necessary for this activity. For instance, the presence of the indole (B1671886) ring is preferred for maintaining high binding affinity to the allosteric site. nih.govnih.gov
Furthermore, modifications at the C3 position of the indole ring have a profound impact on the allosteric effects. nih.govnih.gov Lengthening the C3 alkyl chain can enhance the binding of orthosteric ligands, likely through increased hydrophobic interactions. nih.gov Through such structural modifications, a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), was identified, exhibiting a high binding cooperativity factor (α = 16.55) and a KB of 167.3 nM. nih.govacs.org These findings highlight the potential of the core indole/indoline (B122111) carboxamide structure in developing nuanced CB1 receptor modulators.
Table 1: Allosteric Modulatory Activity of Indole-2-carboxamide Analogues at the CB1 Receptor
| Compound | Structure | KB (nM) | Cooperativity (α) | Functional Effect |
|---|---|---|---|---|
| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | 123 | 4.3 | Negative Allosteric Modulator |
| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | Negative Allosteric Modulator |
| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | ~200 | >14 | Biased Signaling (β-arrestin) |
Serotonin Receptor (5-HT2C) Antagonism and Dopaminergic Pathway Interactions (as observed for related indolines)
The serotonin 2C receptor (5-HT2C), another GPCR, is a critical mediator of various central nervous system pathways and is a target for treating conditions like obesity, anxiety, and depression. nih.gov Ligands targeting the 5-HT2C receptor can influence dopaminergic neurotransmission, a key aspect of its therapeutic potential. nih.gov While some research has explored indoline derivatives as 5-HT2C receptor agonists for obesity treatment, the scaffold also holds potential for developing antagonists. nih.gov 5-HT2C antagonists, in particular, are being investigated for their therapeutic value in depression and schizophrenia. nih.govdrugbank.com The development of ligands that can selectively modulate the 5-HT2C receptor is a promising avenue for treating a variety of neuropsychiatric conditions. nih.gov
Histamine H4 Receptor (H4R) Antagonism
The histamine H4 receptor (H4R) is a key player in inflammatory and immune responses, making it an attractive target for new anti-inflammatory and anti-allergic drugs. nih.govmdpi.com The indolecarboxamide scaffold has been a focus of research for developing H4R antagonists. nih.govresearchgate.net A detailed SAR study of 76 derivatives of an indolecarboxamide parent compound provided significant insights into the structural requirements for H4R affinity. nih.gov
Substitutions at various positions on the indole ring were found to influence binding affinity. Specifically, amino and halogen (particularly chloro) substituents were shown to enhance affinity for the H4R. researchgate.net One such analogue, N-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxamide, has been identified as an H4R antagonist and has been studied in models of allergic asthma. nih.gov The demonstrated activity of these closely related indole-based compounds suggests that the N-(2-chlorophenyl)indoline-1-carboxamide scaffold could also be a promising starting point for the design of novel H4R antagonists.
Enzyme Inhibition and Modulatory Activities
Beyond receptor modulation, indoline-1-carboxamide analogues have shown significant activity as inhibitors of specific enzymes. This inhibitory action can have profound effects on metabolic pathways and the life cycle of pathogens, opening up different therapeutic possibilities.
Brain-Type Glycogen (B147801) Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the breakdown of glycogen. mdpi.com The brain-type isoform, PYGB, is considered a potential drug target for conditions like ischemic brain injury. nih.govnih.gov A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a potent inhibitor of glycogen phosphorylase. mdpi.comnih.govmdpi.com
This compound demonstrates significant selectivity for the brain isoform (PYGB) over the liver (PYGL) and muscle (PYGM) isoforms. mdpi.com In vitro enzyme activity analysis revealed that this derivative has an IC50 of 90.27 nM for PYGB, compared to 1537.5 nM for PYGL and 144.21 nM for PYGM. mdpi.com The ability of this compound to inhibit PYGB is linked to its potential protective effects in cerebral ischemia-reperfusion injury by modulating glucose metabolism and controlling cell apoptosis. nih.govmdpi.com
Table 2: Inhibitory Activity of a 5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative Against Glycogen Phosphorylase Isoforms
| Enzyme Isoform | IC50 (nM) |
|---|---|
| Brain (PYGB) | 90.27 |
| Liver (PYGL) | 1537.5 |
| Muscle (PYGM) | 144.21 |
Inhibitory Activity against Trypanosoma brucei Enzymes (e.g., proteases)
Human African trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. nih.gov There is an urgent need for new drugs, particularly those that can cross the blood-brain barrier to treat the second stage of the disease. nih.govnih.gov A screening of a focused protease library led to the identification of a series of novel indoline-2-carboxamides as potent inhibitors of T. brucei growth. nih.govacs.org
The initial hit from this screening, (R/S)-1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide, showed potent antiproliferative activity with an EC50 of 27 nM and high selectivity over mammalian cells. nih.gov Further investigation into the enantiomers revealed that the (R)-isomer was significantly more potent than the (S)-isomer, with an approximately 1400-fold difference in potency. acs.org Optimization of this series led to compounds with excellent pharmacokinetic properties and curative effects in a stage 1 mouse model of HAT, demonstrating the therapeutic potential of the indoline-2-carboxamide scaffold against this neglected tropical disease. nih.gov
Table 3: Anti-trypanosomal Activity of Indoline-2-carboxamide Analogues
| Compound | Description | T. brucei brucei EC50 (nM) |
|---|---|---|
| 1 | (R/S)-1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | 27 |
| 27 | (R)-1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | 10 |
| 26 | (S)-1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | 14000 |
Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. nih.govnih.gov Its overexpression is linked to various cancers, making it an attractive therapeutic target. nih.govnih.gov While direct studies on this compound are limited, research into structurally related compounds highlights the potential of the carboxamide and indole moieties for LSD1 inhibition.
Investigations into tranylcypromine (B92988) (TCP), a known irreversible inhibitor, have led to the development of analogues featuring a carboxamide group. Novel TCP analogues bearing a carboxamide at the para-position of the benzene (B151609) ring have been developed, with some containing benzyl- or 2-phenethylamino carboxamide portions demonstrating sub-micromolar inhibitory concentrations (IC50) against LSD1. nih.govnih.gov For instance, compounds with benzyl (B1604629) and phenethylamide substituents showed potent IC50 values for LSD1 inhibition and inhibited cell proliferation in acute myeloid leukemia (AML) cell lines. nih.gov
Furthermore, the replacement of the benzene ring in TCP-based inhibitors with indole moieties has yielded compounds with significant LSD1 inhibitory activity. nih.gov Specifically, an indole-containing analogue, MC3382, displayed an IC50 of 0.040 µM against LSD1. nih.gov These findings suggest that the combination of an indole or indoline core with a carboxamide linker, as seen in this compound, represents a viable structural framework for designing novel LSD1 inhibitors.
Table 1: LSD1 Inhibition by Structurally Related Analogues
| Compound Class | Specific Analogue | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Tranylcypromine Analogue | Benzylamide substituent (10a) | LSD1 | 0.3 | nih.gov |
| Tranylcypromine Analogue | Phenethylamide substituent (10b) | LSD1 | 0.4 | nih.gov |
Dual Inhibition of Kinases (e.g., EGFR, CDK2, Polo-like kinase 1)
The indole-2-carboxamide scaffold has been identified as a promising backbone for the development of dual kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in cancer cell proliferation.
A study focused on a series of 5-substituted-3-ethylindole-2-carboxamides led to the identification of potent dual inhibitors of EGFR and CDK2. rsc.org The most active compounds, 5i and 5j , demonstrated significant inhibitory activity against both kinases, coupled with potent antiproliferative effects across various cancer cell lines. rsc.org Similarly, a separate investigation into indole-2-carboxamide derivatives confirmed their potential as dual EGFR/CDK2 inhibitors, with the ability to induce apoptosis in cancer cells. nih.gov
While direct dual inhibition of Polo-like kinase 1 (PLK1) by this specific scaffold is not established, there is a strong therapeutic rationale for co-targeting EGFR and PLK1. Inhibition of PLK1 has been shown to destabilize the EGFR protein and sensitize EGFR-mutated non-small cell lung cancer (NSCLC) cells to EGFR inhibitors like osimertinib. nih.gov Studies have demonstrated that combining PLK1 inhibitors (e.g., volasertib) with EGFR inhibitors (e.g., gefitinib) results in synergistic therapeutic effects in taxane-resistant lung adenocarcinoma, suggesting a functional link between these two pathways. nih.govmdpi.com
Table 2: Dual Kinase Inhibition by Indole-2-carboxamide Analogues
| Compound | Target | Mean GI50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| 5i | EGFR/CDK2 | 37-193 (range for series) | Potent dual inhibitor with antiproliferative activity. | rsc.org |
| 5j | EGFR/CDK2 | 37-193 (range for series) | Considered a potential dual EGFR/CDK2 inhibitor. | rsc.org |
| Indole-2-carboxamides | EGFR/CDK2 | Not specified | Induce apoptotic antiproliferative activity. | nih.gov |
Monoamine Oxidase A (MAO-A) Inhibition
Monoamine Oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters and is implicated in the pathology of both neurological disorders and various cancers. nih.govrsc.org The indole-2-carboxamide scaffold has been explored for its potential to inhibit MAO-A, particularly as an anticancer strategy.
A series of 1H-indole-2-carboxamide derivatives were designed and evaluated as novel MAO-A inhibitors for lung cancer. nih.gov These compounds were found to significantly inhibit the growth of lung cancer cell lines in a dose- and time-dependent manner. nih.gov The study confirmed that the derivatives could inhibit MAO-A activity, which is often highly expressed in cancer cells and contributes to tumor progression through the production of reactive oxygen species (ROS). nih.govwikipedia.org For example, compound S1 from this series exhibited a half-maximal inhibitory concentration (IC50) of 33.37 µM in the A549 lung cancer cell line. nih.gov Molecular docking studies further supported these findings, showing that the indole-2-carboxamide derivatives fit within the MAO-A binding cleft and interact with key residues. nih.gov While many indole-based compounds have been studied for MAO-B inhibition, these findings highlight the specific potential of the indole-2-carboxamide structure for targeting MAO-A. acs.orgmdpi.com
Table 3: MAO-A Inhibition by 1H-Indole-2-carboxamide Derivatives in A549 Cells
| Compound | IC50 (µM) | Reference |
|---|---|---|
| S1 | 33.37 | nih.gov |
| S2 | 146.1 | nih.gov |
| S4 | 208.99 | nih.gov |
| S7 | 307.7 | nih.gov |
| S10 | 147.2 | nih.gov |
Protein Stabilization and Conformational Modulation
Transthyretin (TTR) Tetramer Stabilization (for closely related indole carboxamides)
Transthyretin (TTR) amyloidosis is a disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. nih.gov A key therapeutic strategy is the use of small molecules that kinetically stabilize the native tetrameric structure of TTR, preventing its dissociation. nih.govresearchgate.net
While research has not specifically focused on this compound, studies on structurally related molecules suggest the utility of the carboxamide functional group in this context. Research into TTR tetramer kinetic stabilizers has identified primary carboxamide analogues as a class of compounds capable of potent TTR stabilization. nih.gov These stabilizers bind to the thyroxine-binding sites on the TTR tetramer, effectively preventing the dissociation that leads to amyloidogenesis. nih.gov Although the most well-known TTR stabilizers are compounds like tafamidis (B1682582) and acoramidis, the identification of carboxamide-containing molecules as effective stabilizers opens the door for the exploration of other carboxamide derivatives, including those with an indole or indoline core. nih.govresearchgate.net The core principle involves designing ligands that fit into the binding pocket and maintain the integrity of the TTR quaternary structure.
Cellular and Subcellular Mechanistic Investigations
Effects on Cellular Signaling Pathways (e.g., ERK activation, G-protein coupling)
Indole-2-carboxamide analogues have been shown to modulate critical cellular signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and the downstream Extracellular signal-Regulated Kinase (ERK) pathway.
A notable study investigated two novel indole-2-carboxamide analogues, ICAM-a and ICAM-b, for their allosteric modulation of the cannabinoid receptor 1 (CB1), a well-known GPCR. nih.gov The research revealed that while both compounds acted as allosteric modulators, ICAM-b displayed unique properties. It exhibited negative modulatory effects on the G-protein-coupling to the CB1 receptor; however, it paradoxically induced the downstream activation of ERK signaling. nih.gov This activation was found to be dependent on β-arrestin 1, indicating that this indole-2-carboxamide derivative is a biased agonist, capable of selectively activating one signaling pathway (β-arrestin/ERK) while inhibiting another (G-protein coupling). nih.gov
This discovery of signaling-pathway-selective modulation by an indole-2-carboxamide highlights the sophisticated mechanisms through which this class of compounds can influence cellular behavior. nih.gov It demonstrates that analogues of this compound can function as nuanced modulators of GPCRs, with the potential to fine-tune cellular responses by selectively engaging specific downstream effectors like ERK. nih.govnih.gov
Modulation of Cellular Energy Metabolism and Glucose Homeostasis
Analogues of this compound have been shown to influence cellular energy pathways, particularly through the inhibition of key enzymes involved in glucose metabolism. One such analogue, a 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative, has been identified as an inhibitor of brain-type glycogen phosphorylase (PYGB), an enzyme crucial for breaking down glycogen into glucose. nih.gov
Further investigation revealed that this analogue enhances mitochondrial aerobic energy metabolism during the reperfusion phase following an ischemic event, thereby reducing the reliance on anaerobic glycolysis. mdpi.com The role of PYGB as the direct target was confirmed through gene-silencing experiments. When PYGB protein expression was downregulated, the protective effects of the compound on cellular energy metabolism were not observed, indicating that the compound exerts its effects by targeting PYGB. nih.govmdpi.com
Another related compound, 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, a specific ligand for the peripheral benzodiazepine (B76468) receptor (PBR), has also been shown to affect cellular metabolism. In human glioma cells, this ligand was found to increase mitochondrial mass, suggesting it helps to support the heightened metabolic needs required for cell division. researchgate.netnih.gov
| Compound Analogue | Primary Target | Observed Effects on Energy Metabolism | Cell Model |
|---|---|---|---|
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | Brain-Type Glycogen Phosphorylase (PYGB) | Reduces intracellular glucose, decreases extracellular acidification, enhances mitochondrial aerobic energy metabolism. mdpi.com | Mouse Astrocytes mdpi.com |
| 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide | Peripheral Benzodiazepine Receptor (PBR) | Increases mitochondrial mass to support metabolic requirements for cell division. researchgate.netnih.gov | Human Glioma Cells researchgate.netnih.gov |
Induction of Programmed Cell Death Pathways (e.g., apoptosis)
Carboxamide derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. In a study involving the U251 glioma cell line, two novel carboxamide derivatives were shown to inhibit cell proliferation and trigger apoptosis. nih.gov
The mechanism of action involves the induction of oxidative damage within the cancer cells. nih.gov Furthermore, these compounds were found to significantly increase the activity of key executioner enzymes in the apoptotic cascade, namely caspase-3, caspase-8, and caspase-9. nih.gov Concurrently, the derivatives suppressed the expression of anti-apoptotic proteins such as Bcl-2 and survivin, further promoting cell death. nih.gov These findings suggest that the antitumor activity of these carboxamide derivatives is mediated through the activation of intrinsic and extrinsic apoptotic pathways. nih.gov
In a different context, the 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative, which targets PYGB, was found to inhibit apoptosis and the expression of apoptosis-related proteins as part of its protective effect against ischemia-reperfusion injury in brain astrocytes. mdpi.com This highlights the diverse and context-dependent roles that different analogues can play in regulating cell death pathways.
| Compound Type | Cell Line | Apoptotic Mechanism | Key Molecular Changes |
|---|---|---|---|
| Carboxamide derivatives | U251 Glioma Cells | Induction of oxidative damage and activation of caspase cascade. nih.gov | Increased activity of caspase-3, -8, -9; Decreased expression of Bcl-2 and survivin. nih.gov |
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | Mouse Astrocytes | Inhibition of apoptosis in the context of ischemia-reperfusion injury. mdpi.com | Inhibition of apoptosis-related protein expression. mdpi.com |
Interference with Microtubule Dynamics and Tubulin Polymerization
A significant mechanism of action for certain analogues is the disruption of microtubule function. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. nih.gov Their dynamic nature, involving constant polymerization and depolymerization of tubulin subunits, is a key target for anticancer agents. nih.govyoutube.com
Indole-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com These agents disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to a prolonged arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers apoptotic cell death. nih.govnih.gov
Research has shown that these compounds reduce the rate of tubulin polymerization and decrease the total amount of polymerized tubulin. nih.gov Docking studies suggest that some of these molecules bind to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. nih.govmdpi.com This binding is thought to stabilize a conformation of the molecule that is not conducive to microtubule assembly, thereby inhibiting microtubule dynamics. nih.gov The disruption of microtubule formation is a dose-dependent effect, leading to potent cytotoxicity against a broad spectrum of cancer cell lines. nih.govnih.gov
| Compound Class | Mechanism of Action | Molecular Target Site | Cellular Outcome |
|---|---|---|---|
| Indole-based antimitotic agents | Inhibition of tubulin polymerization, disruption of microtubule dynamics. nih.gov | Colchicine binding site on β-tubulin. nih.govmdpi.com | Mitotic arrest (M-phase), induction of apoptosis. nih.gov |
| Chalcone mimics with 1-(1H-imidazol-2-yl)ethan-1-one moiety | Reduces the rate and amount of tubulin polymerization. nih.gov | Tubulin | Mitotic arrest, destabilization of the mitotic spindle. nih.gov |
Inhibition of Viral Replication Mechanisms (e.g., Alphavirus replication)
Indole-2-carboxamide derivatives have emerged as a promising class of inhibitors against neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV). nih.gov These viruses are mosquito-borne pathogens that can cause severe and potentially fatal encephalitis. nih.gov
The antiviral activity of these compounds stems from their ability to inhibit the replication of the viral RNA genome. nih.govnih.gov Alphaviruses possess a single-stranded, positive-sense RNA genome that is directly used for the translation of viral proteins, including the RNA polymerase complex (composed of non-structural proteins nsP1-nsP4) responsible for replicating the genome. nih.govresearchgate.net
Structure Activity Relationship Sar Studies for N 2 Chlorophenyl Indoline 1 Carboxamide Derivatives
Positional and Substituent Effects on Receptor Affinity and Functional Activity
The nature and position of substituents on both the indoline (B122111) and phenyl rings are critical determinants of the molecule's interaction with its biological targets.
The presence and location of halogen atoms significantly impact the pharmacological profile of indoline-based compounds. In studies on related 1H-indole-2-carboxamide scaffolds, the difference in the effects of fluorine and chlorine at the C5 position of the indole (B1671886) ring on CB1 receptor modulating activity was found to be not significant. nih.gov However, research on other tricyclic indoline analogues has shown more complex relationships. For instance, replacing a bromine atom with a chlorine atom on the aromatic portion of the indoline ring led to a decrease in resistance-modifying agent (RMA) activity, though it also beneficially reduced toxicity against mammalian cells. nih.gov
Further functionalization with additional halogens can have varied effects. The introduction of a fluorine atom at the 7-position of an indoline ring that already contains a chlorine atom was found to significantly reduce RMA activity. nih.gov Conversely, if both positions were substituted with chlorine, the activity level was maintained. nih.gov This suggests that the electronic and steric effects of halogenation are highly dependent on their specific placement and interaction with other substituents on the indoline core.
Table 1: Effect of Halogenation on Indoline Analogue Activity
| R2 Substituent | R4 Substituent | Relative RMA Activity |
| Bromine | H | Optimal |
| Chlorine | H | Somewhat Reduced |
| Chlorine | Fluorine | Significantly Reduced |
| Chlorine | Chlorine | Maintained |
| Bromine | Fluorine | Slightly Improved |
This table is based on findings from a study on tricyclic indoline resistance-modifying agents. nih.gov
The phenyl ring attached to the carboxamide linker is a key area for modification to enhance receptor affinity. For 1H-indole-2-carboxamide derivatives acting as CB1 receptor modulators, electron-donating groups at the 4-position of the phenyl ring were identified as an important feature for activity. nih.gov Specifically, substituents such as piperidinyl or dimethylamino groups at this position were found to be preferred for CB1 activity. nih.gov In contrast, for other classes of compounds like thieno[2,3-b]pyridine (B153569) derivatives designed as FOXM1 inhibitors, electron-withdrawing groups such as a cyano (-CN) group on the phenyl ring were crucial for activity. nih.gov This highlights how the electronic properties of the phenyl ring substituent can be tailored to achieve desired activity at different targets.
Table 2: Influence of Phenyl Ring Substituents on CB1 Receptor Activity for 1H-Indole-2-Carboxamide Analogues
| Phenyl Ring Position | Substituent Type | Preferred Groups | Impact on Activity |
| 4-position | Electron-donating | Piperidinyl, Dimethylamino | Enhanced CB1 Activity |
This table is based on findings from SAR studies on 1H-indole-2-carboxamide derivatives. nih.gov
The N-1 position of the indoline ring is a critical site for interaction and modification. In some tricyclic indoline structures, any modification to the indoline nitrogen, such as through a sulfonamide linkage, resulted in the abolishment of RMA activity, indicating this position must remain unsubstituted for that specific activity. nih.gov However, in other contexts, this position is a key handle for tuning pharmacological properties. Studies on indole-based inhibitors of monoamine oxidase B (MAO-B) have shown that substitution at the N-1 position is crucial for potency and selectivity. nih.gov For example, introducing a 3-fluorobenzoyl group at the N-1 position of an indole-5-carboxamide scaffold resulted in a highly potent and selective MAO-B inhibitor. nih.gov This demonstrates that the N-1 position is a versatile point for introducing diverse substituents to modulate the biological profile of the molecule.
Identification of Key Pharmacophore Features and Substructures
A pharmacophore model for this class of compounds helps to define the essential three-dimensional arrangement of functional groups required for biological activity. Based on related indole derivatives, a general pharmacophore can be proposed. mdpi.com Key features often include:
Two aromatic rings: One corresponding to the indoline core and the other to the N-phenyl ring. mdpi.com
Hydrogen bond acceptors: The carbonyl oxygen of the carboxamide group is a critical hydrogen bond acceptor. mdpi.com
A hydrophobic region: The fused ring system of the indoline provides a significant hydrophobic region. mdpi.com
Specific substitution vectors: Key points of substitution, such as the C5 position of the indole ring and the 4-position of the phenyl ring, are crucial for directing interactions with the target protein. nih.gov
The carboxamide linker itself is a required functionality, and the ethylene (B1197577) linker between the amide and the phenyl ring has been shown to be important in related indole-2-carboxamide series, where other linkers led to a total loss of activity. nih.gov
Conformational Requirements and Tautomeric Considerations in Ligand-Target Recognition
The three-dimensional conformation of a ligand is paramount for its recognition and binding to a biological target. The structural rigidity and conformational preferences of N-(2-chlorophenyl)indoline-1-carboxamide derivatives can significantly influence their affinity and selectivity. nih.gov In related ligand-receptor interactions, optimizing the rigidity of a linker, for instance by using a trans-butenyl group instead of a more flexible butyl chain, has been shown to enhance receptor affinity and selectivity. nih.gov
Preclinical Pharmacological Evaluation of N 2 Chlorophenyl Indoline 1 Carboxamide Analogues
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental to understanding the mechanism of action of new chemical entities at the molecular and cellular levels. These studies provide a foundational understanding of a compound's potency, selectivity, and cellular effects before advancing to more complex in vivo models.
Enzyme Kinetic Studies and Inhibition Assays (e.g., IC50 determination)
Enzyme inhibition assays are crucial for quantifying the potency of a compound against a specific enzymatic target. For analogues of N-(2-chlorophenyl)indoline-1-carboxamide, these studies have been instrumental in identifying potent inhibitors of various kinases and other enzymes implicated in disease.
Research on indazole- and indole-5-carboxamides has identified highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide demonstrated a remarkable IC50 value of 0.227 nM for human MAO-B, with over 5700-fold selectivity against MAO-A. nih.gov Another study focusing on N-substituted indole-based analogues identified compounds 4b and 4e as potent MAO-B inhibitors with IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov Kinetic analysis of compound 4e revealed a competitive mode of inhibition with a Ki of 94.52 nM. nih.gov
In the context of cancer, a series of indole-2-carboxamides were evaluated for their antiproliferative activity, with several compounds showing potent inhibition of kinases like EGFR, BRAFV600E, and VEGFR-2. nih.gov For example, compound Va exhibited an IC50 of 71 nM against EGFR, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov The same compound also showed significant inhibitory activity against BRAFV600E and VEGFR-2, with IC50 values of 77 nM and 85 nM, respectively. nih.gov
| Compound/Analogue | Target Enzyme | IC50 Value | Selectivity | Inhibition Mode | Reference |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 nM | >5700-fold vs MAO-A | Competitive | nih.gov |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM | >25000-fold vs MAO-A | Competitive | nih.gov |
| Compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) | MAO-B | 0.78 µM (Ki = 94.52 nM) | >120-fold vs MAO-A | Competitive | nih.gov |
| Compound 4b | MAO-B | 1.65 µM | >60-fold vs MAO-A | Not specified | nih.gov |
| Compound Va (indole-2-carboxamide derivative) | EGFR | 71 nM | Not specified | Not specified | nih.gov |
| Compound Va (indole-2-carboxamide derivative) | BRAFV600E | 77 nM | Not specified | Not specified | nih.gov |
| Compound Va (indole-2-carboxamide derivative) | VEGFR-2 | 85 nM | Not specified | Not specified | nih.gov |
Receptor Binding and Functional Assays (e.g., Calcium Mobilization, GTPγS binding)
Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific receptors. Studies on indolin-2-one derivatives have demonstrated their potential as dopamine (B1211576) receptor ligands. nih.gov Specifically, a series of five indolin-2-one derivatives with piperazinylbutyl side chains were synthesized and evaluated for their binding affinity to D2, D3, and D4 dopamine receptor subtypes. nih.gov Among these, compound 4c, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, showed high affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov
Furthermore, the peripheral benzodiazepine (B76468) receptor (PBR) has been identified as a target for some carboxamide analogues. researchgate.netnih.gov For example, PK11195, or 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, is a specific ligand for the PBR. researchgate.net Binding assays with [3H]PK11195 on human glioma cells confirmed this interaction. researchgate.net This compound was also identified as a selective and potent inhibitor of the human constitutive androstane (B1237026) receptor (CAR), inhibiting its constitutive activity by over 80% at a concentration of 10 µM in cell-based transfection assays. nih.gov
While these studies highlight the receptor binding properties of related structures, specific data on calcium mobilization or GTPγS binding assays for this compound itself are not detailed in the provided search results.
| Compound/Analogue | Receptor Target | Binding Affinity (Ki) | Functional Effect | Reference |
| Compound 4c (indolin-2-one derivative) | Dopamine D4 Receptor | 0.5 nM | Potential D4 ligand | nih.gov |
| PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide) | Peripheral Benzodiazepine Receptor (PBR) | Specific ligand | Not specified | researchgate.net |
| PK11195 | Human Constitutive Androstane Receptor (CAR) | Not specified (80% inhibition at 10 µM) | Antagonist | nih.gov |
Cell-Based Phenotypic Screens for Antiproliferative Activity and Apoptosis Induction
Cell-based assays are vital for assessing the functional consequences of compound treatment, such as effects on cell growth and survival. Several studies have demonstrated the antiproliferative and pro-apoptotic effects of this compound analogues in various cancer cell lines.
A series of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are structurally related to the target compound, were shown to possess antiproliferative properties. nih.gov Similarly, novel 2-arylindole based SERM-type ligands have demonstrated strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with IC50 values as low as 1.86 µM. nih.gov These compounds were also shown to induce apoptosis in MCF-7 cells. nih.gov
In another study, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibited significant antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com For example, compound 19 showed IC50 values of 17.0 µM and 5.3 µM against Caco-2 and HCT-116 cells, respectively. mdpi.com Furthermore, a novel series of quinazolines carrying a substituted-sulfonamide moiety demonstrated potent cytotoxicity against MCF-7 cells, with compounds 4d and 4f having IC50 values of 2.5 µM and 5 µM, respectively. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G1 phase. mdpi.com
| Compound/Analogue | Cell Line | Antiproliferative Activity (IC50) | Apoptotic Effect | Reference |
| Indole (B1671886) compound 86 | MCF-7 (ER+) | 1.86 µM | Induces apoptosis | nih.gov |
| Indole compound 31 | MCF-7 (ER+) | 2.71 µM | Induces apoptosis | nih.gov |
| Quinolone-3-carboxamide 18 | HCT-116 | 3.3 µM | Not specified | mdpi.com |
| Quinolone-3-carboxamide 21 | HCT-116 | 4.9 µM | Not specified | mdpi.com |
| Quinolone-3-carboxamide 19 | HCT-116 | 5.3 µM | Not specified | mdpi.com |
| Quinazoline sulfonamide 4d | MCF-7 | 2.5 µM | Induces apoptosis, G1 arrest | mdpi.com |
| Quinazoline sulfonamide 4f | MCF-7 | 5 µM | Induces apoptosis, G1 arrest | mdpi.com |
Investigations into Cellular Permeability and Efflux Transporter Interactions (e.g., P-glycoprotein)
Cellular permeability and interaction with efflux transporters like P-glycoprotein (P-gp) are critical determinants of a drug's bioavailability and efficacy. nih.govfrontiersin.org P-gp can actively transport a wide range of drugs out of cells, leading to reduced intracellular concentrations and potentially contributing to multidrug resistance in cancer. frontiersin.orgnih.gov
The permeability of various drugs in Caco-2 cell monolayers, a common in vitro model for intestinal absorption, can be influenced by P-gp. nih.gov A model combining passive membrane permeability with a Michaelis-Menten-type transport process for P-gp-mediated secretion has been used to describe and predict the direction-dependent flux of drugs. nih.gov It has been shown that for compounds with high affinity to P-gp, good passive membrane permeability can compensate for the P-gp-mediated efflux. nih.gov The development of P-gp inhibitors is an active area of research to overcome this resistance mechanism. nih.gov While the general principles of P-gp interaction are well-established, specific experimental data on the interaction of this compound with P-glycoprotein is not available in the provided search results.
In Vitro Assessment of Metabolic Stability in Liver Microsomes
The metabolic stability of a compound is a key pharmacokinetic parameter that influences its half-life and dosing regimen. In vitro assays using liver microsomes are commonly employed to predict in vivo metabolic clearance. researchgate.netxenotech.com
Studies on indole-based compounds have highlighted the importance of metabolic stability in drug design. nih.gov For example, an initial indole compound (compound 8) was found to be a potent androgen receptor (AR) antagonist (IC50 = 0.085 µM) but was metabolically unstable with a half-life of 12.35 minutes in mouse liver microsomes. nih.gov Subsequent structural modifications led to the discovery of compound 35i, which retained potent AR antagonistic activity (IC50 = 0.021 µM) and exhibited significantly improved metabolic stability, with a half-life of 120 minutes. nih.gov Another study on indole-2-carboxamides also reported on their metabolic stability in human and mouse liver microsomes, indicating that modifications to the indole scaffold could improve this parameter. nih.gov
| Compound/Analogue | Microsome Source | Half-life (T1/2) | Key Finding | Reference |
| Indole 8 | Mouse Liver Microsomes | 12.35 min | Potent but metabolically unstable | nih.gov |
| Compound 35i | Not specified | 120 min | Improved metabolic stability | nih.gov |
| DNDI4199 (indole series) | Human Liver Microsomes | High intrinsic clearance | Metabolically unstable | nih.gov |
| Pyridine analogue of DNDI4199 | Mouse Liver Microsomes | Improved stability vs DNDI4199 | Structural modification improved stability | nih.gov |
In Vivo Animal Model Studies for Efficacy and Pharmacokinetics
In vivo studies in animal models are essential to evaluate the efficacy and pharmacokinetic profile of a drug candidate in a whole biological system. capes.gov.brprobiocdmo.com These studies provide data on how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how it affects the disease process in a living organism.
While the provided search results contain general discussions on the use of animal models in pharmacology and for related compound classes, specific in vivo efficacy and pharmacokinetic data for this compound are not detailed. nih.govnih.gov For instance, the oncolytic efficacy and in vivo pharmacokinetics of a quinoline (B57606) methanol (B129727) compound, Vacquinol-1, were investigated, highlighting the importance of stereochemistry in its activity. nih.gov Another study used silkworms as an alternative animal model to evaluate the pharmacokinetics of the anti-cancer drug imatinib. nih.gov These examples underscore the methodologies used in in vivo studies, but direct data for the compound of interest is not available.
Efficacy Evaluation in Animal Models of Infectious Diseases (e.g., Trypanosomiasis, Alphavirus infection)
Analogues of this compound have been investigated for their efficacy against significant infectious diseases, including Human African Trypanosomiasis (HAT) and neurotropic alphavirus infections.
Trypanosomiasis:
A series of indoline-2-carboxamide derivatives were identified as potent inhibitors of Trypanosoma brucei, the causative agent of HAT. nih.govnih.gov Screening of a focused protease library led to the discovery of these compounds, which demonstrated potent antiproliferative activity against Trypanosoma brucei brucei in culture. nih.govnih.gov
In a stage 1 (hemolymphatic) mouse model of HAT, these analogues demonstrated excellent efficacy, achieving full cures. nih.govnih.gov However, in a more challenging stage 2 (central nervous system) model, while some efficacy was observed, a complete cure was not achieved due to tolerability issues that prevented the administration of a fully curative regimen. nih.govnih.gov The initial hit compound from the screening, a member of the indoline-2-carboxamide series, exhibited an EC50 of 27 nM and showed over 1600-fold selectivity over mammalian cells. nih.gov
Alphavirus Infection:
Indole-2-carboxamide derivatives have been developed as inhibitors of neurotropic alphavirus replication, such as the Western Equine Encephalitis Virus (WEEV). nih.gov These viruses can cause severe and potentially fatal encephalitis. nih.gov Research has focused on optimizing these compounds to improve their potency and pharmacokinetic properties. nih.gov
Further development of an initial series of indole-2-carboxamides resulted in a 10-fold improvement in potency in a WEEV replicon assay. nih.gov One of the lead compounds from this class conferred protection against neuroadapted Sindbis virus infection in mice. nih.gov The design and synthesis of conformationally restricted analogues aimed to enhance potency and selectivity, leading to the development of a three-dimensional pharmacophore model to guide further drug design. nih.gov While this approach only modestly improved potency, it provided valuable insights into the structure-activity relationship of these inhibitors. nih.gov
Interactive Table: Efficacy of Indoline-2-Carboxamide Analogues in Infectious Disease Models
| Disease Model | Compound Type | Key Findings | Reference |
| Trypanosoma brucei (Stage 1 HAT) | Indoline-2-carboxamide derivatives | Full cures in mouse model. | nih.govnih.gov |
| Trypanosoma brucei (Stage 2 HAT) | Indoline-2-carboxamide derivatives | Partial cure in mouse model; limited by tolerability. | nih.govnih.gov |
| Western Equine Encephalitis Virus (WEEV) | Indole-2-carboxamide derivatives | 10-fold improvement in potency in replicon assay. | nih.gov |
| Neuroadapted Sindbis Virus | Indole-2-carboxamide analogue | Conferred protection in mice. | nih.gov |
Investigation of Therapeutic Effects in Non-Infectious Disease Models (e.g., Cerebral Ischemia-Reperfusion Injury, Hyperlipidemia)
The therapeutic potential of this compound analogues extends beyond infectious diseases, with studies exploring their effects in models of cerebral ischemia-reperfusion injury and hyperlipidemia.
Cerebral Ischemia-Reperfusion Injury:
A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative, identified as a brain-type glycogen (B147801) phosphorylase inhibitor, has shown potential therapeutic effects in the context of cerebral ischemia. nih.gov This compound was found to alleviate hypoxia/reoxygenation injury in astrocytes by improving cell viability and reducing lactate (B86563) dehydrogenase (LDH) leakage, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) levels. nih.gov Furthermore, it improved cellular energy metabolism by reducing ATP levels in brain cells post-ischemia and increasing mitochondrial aerobic energy metabolism during reperfusion. nih.gov These actions collectively suggest a protective and potential therapeutic role for this compound in cerebral ischemia-reperfusion injury by modulating glucose metabolism and inhibiting apoptosis. nih.gov
Hyperlipidemia:
A series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were evaluated for their lipid-lowering activity in a Triton WR-1339-induced hyperlipidemia model in rats. nih.gov At a dose of 15 mg/kg body weight, specific derivatives, namely N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, significantly reduced elevated plasma triglyceride levels after 12 hours. nih.gov These compounds also significantly increased high-density lipoprotein-cholesterol levels. nih.gov These findings highlight the potential of these indole-2-carboxamide derivatives as potent lipid-lowering agents. nih.gov
Interactive Table: Therapeutic Effects of Indoline-2-Carboxamide Analogues in Non-Infectious Disease Models
| Disease Model | Compound Type | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion Injury | 5-chloro-N-phenyl-1H-indole-2-carboxamide | Alleviated hypoxia/reoxygenation injury in astrocytes, improved cellular energy metabolism, and inhibited apoptosis. | nih.gov |
| Hyperlipidemia | N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives | Significantly reduced plasma triglycerides and increased HDL-cholesterol in rats. | nih.gov |
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., plasma exposure, brain penetrance, half-life)
The preclinical pharmacokinetic evaluation of this compound analogues is essential to assess their potential for in vivo efficacy.
For the indoline-2-carboxamide series targeting Trypanosoma brucei, the compounds demonstrated excellent pharmacokinetic properties. nih.govnih.gov A key requirement for treating stage 2 HAT is the ability of the drug to cross the blood-brain barrier. nih.gov The identified series of novel indoline-2-carboxamides were found to be brain-penetrant. nih.gov
In the development of indole-2-carboxamide inhibitors for alphavirus replication, significant efforts were made to improve their pharmacokinetic profiles. nih.gov This led to up to 40-fold increases in half-lives in mouse liver microsomes. nih.gov A preliminary mouse pharmacokinetic study demonstrated that two new analogues could achieve higher and/or longer plasma drug exposures compared to the previous lead compound. nih.gov Crucially, one of these compounds achieved measurable drug levels in the brain, indicating its potential to treat neurotropic viral infections. nih.gov
Interactive Table: Preclinical Pharmacokinetic Data for Indoline-2-Carboxamide Analogues
| Compound Series | Animal Model | Pharmacokinetic Parameter | Finding | Reference |
| Indoline-2-carboxamides for Trypanosomiasis | Mouse | Brain Penetrance | Compounds were brain-penetrant. | nih.gov |
| Indole-2-carboxamides for Alphavirus | Mouse | Half-life (in vitro) | Up to 40-fold increase in mouse liver microsomes. | nih.gov |
| Indole-2-carboxamides for Alphavirus | Mouse | Plasma Exposure | Higher and/or longer plasma exposure for new analogues. | nih.gov |
| Indole-2-carboxamides for Alphavirus | Mouse | Brain Levels | One analogue achieved measurable drug levels in the brain. | nih.gov |
Future Directions and Research Opportunities for N 2 Chlorophenyl Indoline 1 Carboxamide Research
Exploration of Novel Biological Targets and Therapeutic Areas
The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Future research on N-(2-chlorophenyl)indoline-1-carboxamide could begin with broad phenotypic screening to identify potential areas of biological activity. Based on the activities of related indole (B1671886) and indoline derivatives, promising areas for investigation include:
Anticancer Activity: Many indole-2-carboxamides have demonstrated antiproliferative effects by targeting key proteins in cancer signaling pathways. For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR, as well as cytosolic kinases like BRAFV600E. nih.gov Future studies could assess the cytotoxic effects of this compound against a panel of cancer cell lines to uncover any potential as an anticancer agent.
Antiparasitic Activity: Indoline-2-carboxamides have been identified as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org This suggests that this compound could be screened for activity against various parasites, including Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (malaria).
Ion Channel Modulation: The indole-2-carboxamide scaffold has been effectively utilized in the design of agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target for pain and inflammation. mdpi.com Investigating the effect of this compound on TRPV1 and other TRP channels could reveal novel therapeutic avenues.
Development of Advanced Synthetic Routes for Complex Analogues
The synthesis of this compound itself can likely be achieved through standard amide coupling reactions. However, to explore the structure-activity relationship (SAR), the development of versatile and efficient synthetic routes to generate a library of complex analogues will be crucial. Future research in this area could focus on:
Modular Synthetic Strategies: Developing a synthetic pathway that allows for easy modification of the indoline core, the chlorophenyl group, and the carboxamide linker would be highly beneficial. This could involve multi-step syntheses starting from substituted anilines or indoles, employing modern coupling reactions like the Buchwald-Hartwig amination for the construction of the N-aryl bond. mdpi.com
Stereoselective Synthesis: Since many biologically active molecules are chiral, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound and its analogues will be important. This could involve the use of chiral catalysts or starting from enantiomerically pure precursors like (R)- or (S)-indoline-2-carboxylic acid. acs.org
Combinatorial Chemistry Approaches: To rapidly generate a diverse set of analogues for high-throughput screening, combinatorial chemistry techniques could be employed. This would involve the parallel synthesis of multiple compounds by varying the building blocks at different positions of the molecular scaffold.
Integration of Artificial Intelligence and Machine Learning for Compound Design and Optimization
As the body of data on this compound and its analogues grows, artificial intelligence (AI) and machine learning (ML) will become invaluable tools for accelerating the drug discovery process. nih.gov These computational methods can be applied in several ways:
Predictive Modeling: AI/ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel, unsynthesized analogues. nih.gov This can help prioritize the synthesis of the most promising compounds, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with the structural features of active indoline carboxamides and the desired target profile, it can generate novel chemical entities based on the this compound scaffold.
Virtual Screening: High-throughput virtual screening, powered by machine learning, can be used to screen large compound libraries for molecules that are predicted to bind to a specific biological target. nih.gov This can help in identifying initial hit compounds for further experimental validation.
Investigating Potential Polypharmacological Effects at a Molecular Level
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. Investigating the polypharmacological profile of this compound could uncover novel therapeutic opportunities and provide a more comprehensive understanding of its biological effects. Future research in this area would involve:
Target-Based Screening: Screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets can identify multiple binding partners.
Computational Prediction: Computational methods like molecular docking and pharmacophore modeling can be used to predict potential off-target interactions.
Systems Biology Approaches: Analyzing the effects of the compound on global gene expression or protein levels within cells can provide insights into the multiple pathways it may be modulating.
Understanding Molecular Mechanisms of Resistance or Selectivity in Preclinical Models
Should this compound show promise in preclinical models, it will be crucial to understand the potential mechanisms of drug resistance and the molecular basis of its selectivity. This research will be critical for its potential development as a therapeutic agent. Key research activities would include:
Generation of Resistant Cell Lines: Exposing cancer cell lines or microorganisms to increasing concentrations of the compound can lead to the development of resistant clones.
Genomic and Proteomic Analysis: Comparing the genetic and protein profiles of sensitive and resistant cells can identify mutations or changes in protein expression that confer resistance.
Structural Biology: Determining the crystal structure of the compound in complex with its target(s) can reveal the specific molecular interactions that are critical for binding. This information can explain its selectivity for one target over another and can guide the design of new analogues that can overcome resistance.
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)indoline-1-carboxamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves coupling indoline-1-carboxylic acid derivatives with 2-chloroaniline via carbodiimide-mediated amidation (e.g., using TBTU as a coupling agent). Key steps include:
- Activation : React indoline-1-carboxylic acid with TBTU and 2,6-lutidine in dry DCM to form an active ester intermediate.
- Coupling : Add 2-chloroaniline at 0–5°C to minimize side reactions.
- Purification : Use TLC (hexane:ethyl acetate, 9:3 v/v) to monitor progress, followed by column chromatography for isolation .
- Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of acid to amine) and reaction time (12–24 hours) to achieve >70% yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- 1H/13C NMR : Confirm amide bond formation (δ ~8.5 ppm for NH in DMSO-d6) and aromatic proton environments (δ 6.5–7.5 ppm).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) within 0.001 Da accuracy.
- Elemental Analysis : Ensure C, H, N values are within ±0.5% of theoretical calculations .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650 cm⁻¹) and NH bending (1540 cm⁻¹) .
Q. How is single-crystal X-ray diffraction employed to resolve the 3D structure of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation of DCM/hexane mixtures to obtain diffraction-quality crystals.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for structure solution, achieving R1 < 0.05 and wR2 < 0.12. Report bond angles (e.g., C9-N1-C19 = 124.87°) and torsional deviations (<5°) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental structural data and predict reactivity of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy and compare bond lengths/angles with XRD data (e.g., C-N bond: 1.376 Å calc. vs. 1.380 Å expt.).
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify hydrogen-bonding motifs .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. gas-phase calculations) using PCM models in DFT.
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR to rule out conformational artifacts.
- Crystallographic Validation : Cross-check XRD-derived torsion angles with DFT-optimized geometries .
Q. How does the electronic nature of the 2-chlorophenyl group influence the bioactivity of this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., -OCH3, -NO2) and compare IC50 values in biological assays.
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT2C receptors). The chloro group enhances π-π stacking (binding energy: −8.2 kcal/mol) .
Q. What experimental approaches mitigate solubility challenges in pharmacological assays for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
